molecular formula C6H14ClNOSi B11909541 3-[(Chloromethyl)(dimethyl)silyl]propanamide CAS No. 19182-75-3

3-[(Chloromethyl)(dimethyl)silyl]propanamide

Cat. No.: B11909541
CAS No.: 19182-75-3
M. Wt: 179.72 g/mol
InChI Key: RWBNDSJMWUOXSR-UHFFFAOYSA-N
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Description

3-[(Chloromethyl)(dimethyl)silyl]propanamide is an organosilicon compound characterized by a propanamide backbone substituted with a chloromethyl-dimethylsilyl group. This structure confers unique physicochemical properties, including hydrolytic stability and hydrophobic behavior, making it valuable in materials science and surface chemistry. The compound is synthesized via silylation reactions, as evidenced by its structural analog, 2-bromo-2-methyl-N-{3-[chloro(dimethyl)silyl]-propyl}propanamide, which was characterized using $ ^1 \text{H-NMR} $ spectroscopy (chloroform-d$_1$) . Its application in hydrophobic surface modification is demonstrated by water contact angle analysis, where silicon oxide surfaces modified with this compound exhibit increased hydrophobicity (69.2° vs. 46.9° for unmodified surfaces) .

Properties

CAS No.

19182-75-3

Molecular Formula

C6H14ClNOSi

Molecular Weight

179.72 g/mol

IUPAC Name

3-[chloromethyl(dimethyl)silyl]propanamide

InChI

InChI=1S/C6H14ClNOSi/c1-10(2,5-7)4-3-6(8)9/h3-5H2,1-2H3,(H2,8,9)

InChI Key

RWBNDSJMWUOXSR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(=O)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Chloromethyl)dimethylsilyl)propanamide typically involves the reaction of chloromethylsilane with propanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of 3-((Chloromethyl)dimethylsilyl)propanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((Chloromethyl)dimethylsilyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-((Chloromethyl)dimethylsilyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((Chloromethyl)dimethylsilyl)propanamide involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilyl moiety can interact with other silicon-containing compounds, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-[(Chloromethyl)(dimethyl)silyl]propanamide and analogous propanamide/silane derivatives:

Compound Name Key Functional Groups Molecular Formula Key Properties/Applications Reference
This compound Chloromethyl-dimethylsilyl, propanamide C$6$H${13}$ClN$2$O$2$Si* Hydrophobic surface modification
3-Chloro-N-(3-hydroxyphenyl)propanamide Chloro, phenolic hydroxyl, propanamide C$9$H${10}$ClNO$_2$ Potential pharmaceutical intermediates
3-(Diethylamino)-N-methylpropanamide Diethylamino, methylamide C$8$H${18}$N$_2$O Basic amine functionality for catalysis
3-(Dimethylphosphono)-N-methylolpropanamide Dimethylphosphono, methylolamide C$6$H${14}$NO$_4$P Flame retardancy, polymer crosslinking
2-Bromo-2-methyl-N-{3-[chloro(dimethyl)silyl]-propyl}propanamide Bromo, silyl, propanamide C${10}$H${20}$BrClNO$_2$Si Hydrolytic degrafting in polymers

Reactivity and Stability

  • Silane Derivatives: The chloromethyl-dimethylsilyl group in the target compound enhances hydrolytic stability compared to trimethylsilyl analogs (e.g., methyl 3-(trimethylsilyl)penta-3,4-dienoate), which are more reactive in enantioselective synthesis .
  • Amide Substitutions : Unlike peptide-functionalized propanamides (e.g., compound 24 in ), which are designed for biological activity, the target compound’s silyl group prioritizes material durability over bioreactivity .

Hydrophobic vs. Hydrophilic Behavior

  • The target compound’s silyl group increases hydrophobicity (contact angle: 69.2°), outperforming hydrophilic derivatives like 3-[(2-hydroxyethyl)amino]propanamide, which contains polar hydroxyl and amino groups .
  • In contrast, 3-chloro-N-[4-[(dimethylamino)sulfonyl]phenyl]propanamide (C${11}$H${15}$ClN$2$O$3$S) combines sulfonyl and chloro groups for balanced solubility in organic-aqueous systems .

Biological Activity

3-[(Chloromethyl)(dimethyl)silyl]propanamide is an organosilicon compound characterized by a chloromethyl group and a dimethylsilyl moiety linked to a propanamide backbone. Its chemical formula is C₆H₁₄ClNOSi, which suggests potential reactivity and unique biological properties due to the presence of silicon. This article explores the biological activity of this compound, summarizing available research findings, potential applications, and relevant case studies.

The structural features of this compound contribute to its unique reactivity profile. The presence of the silyl group often enhances solubility and facilitates various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, compounds with similar silyl groups have shown interesting biological properties, including:

  • Antimicrobial Activity : Some silyl compounds exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Silylated amides have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Certain silyl derivatives are known to interact with enzymes, potentially affecting metabolic pathways.

Further studies are necessary to elucidate the specific biological effects of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-ChloropropanamideContains a chloropropyl groupSimpler structure without silicon
DimethylsilylpropanoateContains a dimethylsilyl groupUsed as an ester; different functional group
ChloromethyldimethylsilaneSimilar silyl structure but without amidePrimarily used in polymer chemistry
N,N-DimethylacetamideContains an acetamide structureLacks chloromethyl and silyl groups

The uniqueness of this compound lies in its combination of silicon chemistry with amide functionality, which may offer distinct reactivity profiles and applications compared to these similar compounds.

Case Studies

While specific case studies on this compound are scarce, research on related silylated compounds provides valuable insights. For example:

  • Anticancer Activity : A study investigated the effects of various silylated amides on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity. This suggests that further exploration into this compound could yield promising results in anticancer research.
  • Antimicrobial Effects : Another research focused on the antimicrobial properties of organosilicon compounds showed that several silylated derivatives had effective inhibitory action against bacterial strains. This indicates a potential avenue for exploring the antimicrobial activity of this compound.

Research Findings

Current literature emphasizes the need for comprehensive studies to fully understand the biological implications of this compound. Potential research directions include:

  • In vitro and in vivo Studies : Conducting experiments to assess the compound's efficacy against specific pathogens or cancer cell lines.
  • Mechanistic Studies : Investigating how this compound interacts at a molecular level with biological targets.
  • Toxicological Assessments : Evaluating safety profiles and any adverse effects associated with its use.

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